molecular formula C16H16O2 B14629188 [(2R,3S)-2-Phenyl-3,4-dihydro-2H-1-benzopyran-3-yl]methanol CAS No. 53700-10-0

[(2R,3S)-2-Phenyl-3,4-dihydro-2H-1-benzopyran-3-yl]methanol

Cat. No.: B14629188
CAS No.: 53700-10-0
M. Wt: 240.30 g/mol
InChI Key: UUYZYJJIPPXHBD-HOCLYGCPSA-N
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Description

[(2R,3S)-2-Phenyl-3,4-dihydro-2H-1-benzopyran-3-yl]methanol is a chiral compound that belongs to the class of flavonoids. Flavonoids are a group of natural substances with variable phenolic structures and are known for their beneficial effects on health. This compound is characterized by its unique structure, which includes a benzopyran ring system with a phenyl group and a hydroxymethyl group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(2R,3S)-2-Phenyl-3,4-dihydro-2H-1-benzopyran-3-yl]methanol can be achieved through several methods. One common approach involves the use of chiral catalysts to induce the desired stereochemistry. The reaction typically involves the condensation of a phenyl-substituted benzopyran with formaldehyde under controlled conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve the use of enzymatic methods to promote the reaction. Enzymes such as aldolases can be employed to achieve high selectivity and yield. The reaction conditions are usually mild, with temperatures maintained between 28-35°C .

Chemical Reactions Analysis

Types of Reactions:

Properties

CAS No.

53700-10-0

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

[(2R,3S)-2-phenyl-3,4-dihydro-2H-chromen-3-yl]methanol

InChI

InChI=1S/C16H16O2/c17-11-14-10-13-8-4-5-9-15(13)18-16(14)12-6-2-1-3-7-12/h1-9,14,16-17H,10-11H2/t14-,16-/m0/s1

InChI Key

UUYZYJJIPPXHBD-HOCLYGCPSA-N

Isomeric SMILES

C1[C@H]([C@@H](OC2=CC=CC=C21)C3=CC=CC=C3)CO

Canonical SMILES

C1C(C(OC2=CC=CC=C21)C3=CC=CC=C3)CO

Origin of Product

United States

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